

# N-Nitroso Quinapril: A Comprehensive Technical Review of its Chemical Structure and Properties

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## Compound of Interest

Compound Name: *N-Nitroso Quinapril*

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## Abstract

**N-Nitroso Quinapril** is a nitrosamine impurity that has been identified in the angiotensin-converting enzyme (ACE) inhibitor drug substance, Quinapril. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and the pharmaceutical industry due to their potential carcinogenic risk. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and toxicological evaluation of **N-Nitroso Quinapril**. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the identification, control, and risk assessment of nitrosamine impurities. This document summarizes key quantitative data, outlines general experimental methodologies for its characterization, and presents logical workflows for its formation and analysis.

## Chemical Structure and Identification

**N-Nitroso Quinapril** is the N-nitrosated derivative of Quinapril, formed by the reaction of the secondary amine moiety in the Quinapril molecule with a nitrosating agent.

## Chemical Structure

The chemical structure of **N-Nitroso Quinapril** is presented below.

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Caption: Chemical structure of **N-Nitroso Quinapril**.

## Chemical Identifiers

A comprehensive list of chemical identifiers for **N-Nitroso Quinapril** is provided in the table below for unambiguous identification.

Identifier	Value
IUPAC Name	(3S)-2-[(2S)-2-[[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-nitrosoamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid[1]
CAS Number	2922985-13-3[1][2]
Molecular Formula	C25H29N3O6[1][2][3]
SMILES	CCOC(=O)--INVALID-LINK--N(--INVALID-LINK--C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)N=O[1][3]
InChI	InChI=1S/C25H29N3O6/c1-3-34-25(32)21(14-13-18-9-5-4-6-10-18)28(26-33)17(2)23(29)27-16-20-12-8-7-11-19(20)15-22(27)24(30)31/h4-12,17,21-22H,3,13-16H2,1-2H3,(H,30,31)/t17-,21-,22-/m0/s1[1][3]
InChIKey	KZFWTUMCFKQRJK-HSQYWUDLSA-N[1]

## Physicochemical Properties

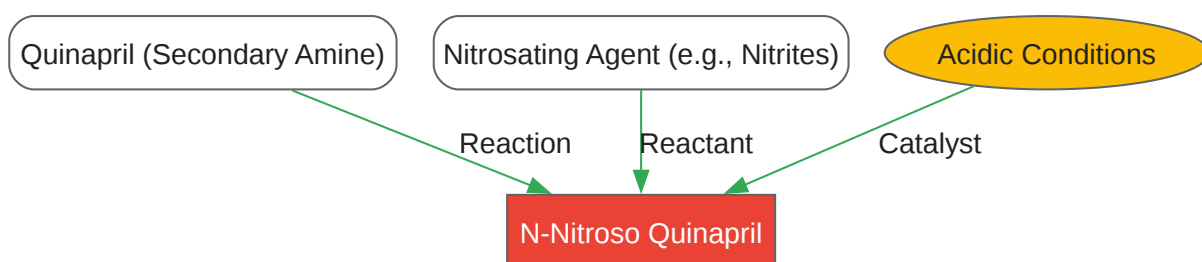
The known physicochemical properties of **N-Nitroso Quinapril** are summarized in the following table. It is important to note that experimentally determined data for properties such as melting point, boiling point, and solubility are not widely available in the public domain. The data presented here are primarily computed values.

Property	Value	Source
Molecular Weight	467.52 g/mol	[1][2][3]
Monoisotopic Mass	467.20563565 Da	PubChem (Computed)[1]
Topological Polar Surface Area	117 Å <sup>2</sup>	PubChem (Computed)[1]
Complexity	725	PubChem (Computed)[1]
Solubility	Soluble in Methanol	[4]

## Formation and Synthesis

### Formation as a Pharmaceutical Impurity

**N-Nitroso Quinapril** is not intentionally synthesized as a therapeutic agent but is formed as an impurity in Quinapril-containing drug products.<sup>[2]</sup> The formation occurs when the secondary amine functional group within the Quinapril molecule reacts with nitrosating agents.<sup>[2]</sup> Sources of nitrosating agents can include residual nitrites in excipients or water, or from atmospheric nitrogen oxides. The reaction is typically favored under acidic conditions.<sup>[2]</sup>



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Caption: Formation pathway of **N-Nitroso Quinapril** from Quinapril.

## General Synthesis Protocol

While specific, detailed synthesis protocols for **N-Nitroso Quinapril** are not readily available in peer-reviewed literature, a general approach would involve the controlled reaction of Quinapril with a nitrosating agent. A typical laboratory-scale synthesis would proceed as follows:

- **Dissolution:** Quinapril is dissolved in a suitable organic solvent.
- **Acidification:** The solution is acidified, for example, with hydrochloric acid, to create a favorable environment for nitrosation.
- **Nitrosation:** A nitrosating agent, such as sodium nitrite, is added dropwise to the solution at a controlled temperature, often at or below room temperature.
- **Reaction Monitoring:** The progress of the reaction is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up and Purification:** Once the reaction is complete, the **N-Nitroso Quinapril** product is isolated through extraction and purified using techniques like column chromatography.

## Analytical Characterization

The structural confirmation and purity assessment of **N-Nitroso Quinapril** are typically achieved through a combination of spectroscopic and chromatographic techniques. Reference standards for **N-Nitroso Quinapril** are available from various commercial suppliers, and these are generally accompanied by a Certificate of Analysis detailing the results of these characterization methods.<sup>[5][6][7]</sup>

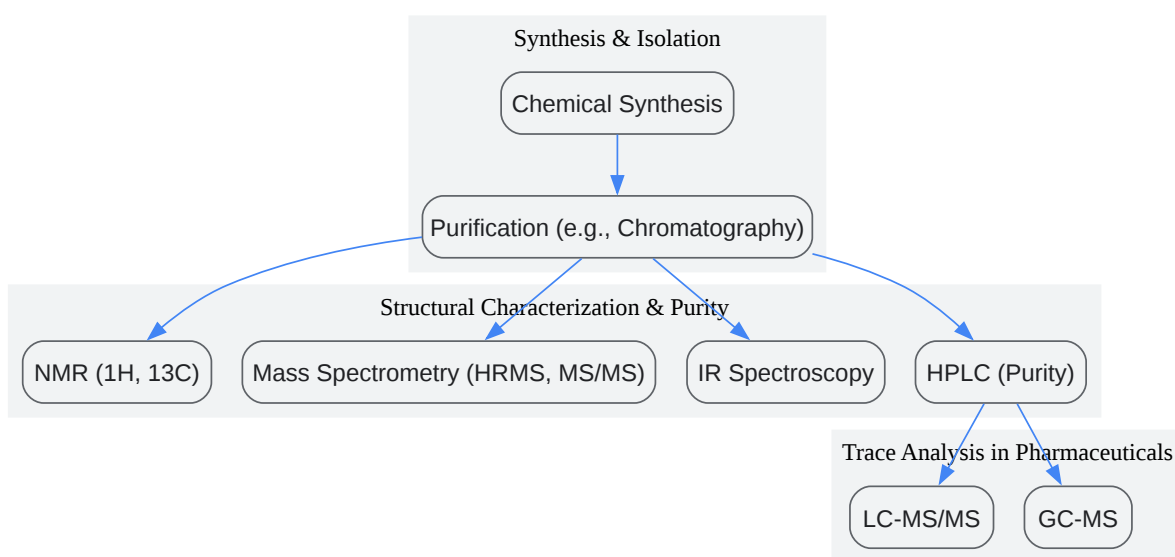
## Spectroscopic Methods

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy are crucial for elucidating the molecular structure by providing detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which helps in confirming the elemental composition.<sup>[8]</sup> Tandem mass spectrometry (MS/MS) can be employed to obtain fragmentation patterns, further aiding in structural verification.<sup>[8]</sup>

- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the presence of specific functional groups in the molecule. For **N-Nitroso Quinapril**, characteristic absorption bands for the N-N=O (nitroso) group, C=O (carbonyl) groups of the ester and carboxylic acid, and aromatic C-H bonds would be expected. Nitrosamines typically exhibit a characteristic N=O stretching vibration in the region of 1430-1470  $\text{cm}^{-1}$ .

## Chromatographic Methods

- **High-Performance Liquid Chromatography (HPLC):** HPLC, often coupled with UV detection, is a primary method for determining the purity of **N-Nitroso Quinapril**.
- **Liquid Chromatography-Mass Spectrometry (LC-MS/MS):** This highly sensitive and selective technique is the standard for the trace-level detection and quantification of nitrosamine impurities in drug substances and products.<sup>[2]</sup>
- **Gas Chromatography-Mass Spectrometry (GC-MS):** GC-MS can also be utilized for the analysis of nitrosamines, often after derivatization to improve volatility.<sup>[2]</sup>



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Caption: General workflow for the synthesis, characterization, and analysis of **N-Nitroso Quinapril**.

## Toxicological Assessment

The primary concern with nitrosamine impurities is their potential genotoxicity and carcinogenicity. **N-Nitroso Quinapril** has been the subject of toxicological evaluation to assess its risk to human health.

### Genotoxicity Profile

Recent studies have evaluated the genotoxic potential of **N-Nitroso Quinapril** using a battery of in vitro and in vivo assays.[9][10] The key findings from these studies indicate that **N-Nitroso Quinapril** is non-mutagenic and non-carcinogenic in the specific assays conducted.[9][10] This conclusion is based on results from the following types of studies:

- In vivo liver comet assay: This assay detects DNA strand breaks in liver cells. **N-Nitroso Quinapril** was found to be non-genotoxic in this assay.[9]
- In vivo Big Blue® mutation assay: This transgenic rodent assay is used to detect mutations in vivo. **N-Nitroso Quinapril** was non-mutagenic in this assay.[9]

The lack of genotoxicity is attributed to steric hindrance around the nitrosamine group, which is predicted to inhibit its metabolic activation to a reactive species.[9]

### Experimental Protocols for Genotoxicity Testing

While specific protocols for **N-Nitroso Quinapril** are not publicly detailed, the general methodologies for the key in vivo assays are described below.

- Animal Dosing: Laboratory animals (typically rodents) are administered **N-Nitroso Quinapril**, usually via oral gavage, for a defined period. A vehicle control group and a positive control group are included.
- Tissue Harvesting: At the end of the dosing period, the animals are euthanized, and the liver is immediately harvested.
- Cell Isolation: A single-cell suspension is prepared from a portion of the liver.

- **Comet Assay:** The isolated liver cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions.
- **Analysis:** The DNA is stained with a fluorescent dye, and the "comet" shapes are visualized and analyzed using microscopy and specialized software. The extent of DNA damage is quantified by measuring the amount of DNA in the comet tail relative to the head.
- **Animal Dosing:** Transgenic Big Blue® rodents (mice or rats), which contain multiple copies of a shuttle vector with a reporter gene (lacI or cII), are dosed with **N-Nitroso Quinapril** for a specified duration (e.g., 28 days).
- **Tissue Harvesting and DNA Isolation:** Following the dosing period and a mutation expression time, various tissues, including the liver, are harvested, and high molecular weight genomic DNA is isolated.
- **Phage Rescue and Packaging:** The shuttle vector is rescued from the genomic DNA and packaged into bacteriophage particles.
- **Mutation Detection:** The bacteriophages are used to infect E. coli, and mutations in the reporter gene are detected using a selective system. The mutant frequency is calculated by comparing the number of mutant plaques to the total number of plaques.

## Regulatory Context and Conclusion

The presence of **N-Nitroso Quinapril** in pharmaceutical products has led to regulatory actions, including product recalls, to ensure patient safety.<sup>[11]</sup> Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established acceptable intake (AI) limits for various nitrosamine impurities. For **N-Nitroso Quinapril**, based on structural analogy and SAR-based assessments, it has been assigned to a potency category with a recommended acceptable intake limit.<sup>[2]</sup>

In conclusion, **N-Nitroso Quinapril** is a well-characterized nitrosamine impurity of the ACE inhibitor Quinapril. While its formation in drug products is a quality and safety concern, comprehensive toxicological studies have demonstrated a lack of genotoxic potential in specific, sensitive in vivo assays. This information is critical for conducting robust risk assessments and establishing appropriate control strategies for this impurity in pharmaceutical manufacturing. Continued research and the development of sensitive analytical methods are

essential for monitoring and controlling the levels of **N-Nitroso Quinapril** in drug products to ensure patient safety.

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